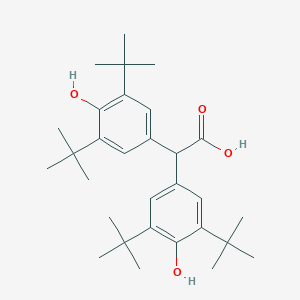
2-Butene, 2,3-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 2,3-dibromo- is an organic compound with the molecular formula C4H6Br2. It is a dibromo derivative of butene, where two bromine atoms are attached to the second and third carbon atoms of the butene molecule. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butene, 2,3-dibromo- can be synthesized through the bromination of 2-butene. The reaction involves the addition of bromine (Br2) to the double bond of 2-butene, resulting in the formation of 2,3-dibromo-2-butene. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: In an industrial setting, the production of 2-Butene, 2,3-dibromo- involves the direct bromination of 2-butene using bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the complete addition of bromine to the double bond, yielding the desired dibromo compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butene, 2,3-dibromo- undergoes several types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under certain conditions, 2-Butene, 2,3-dibromo- can undergo elimination reactions to form alkenes or alkynes.
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Addition Reactions: Bromine (Br2) in an inert solvent like CCl4 or CH2Cl2.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Substitution Reactions: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Addition Reactions: Vicinal dibromides.
Elimination Reactions: Alkenes or alkynes.
Substitution Reactions: Substituted butenes with different functional groups
Aplicaciones Científicas De Investigación
2-Butene, 2,3-dibromo- has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of flame-retardant materials, such as fire-resistant polyurethane foams.
Chemical Research: It serves as a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-Butene, 2,3-dibromo- primarily involves its reactivity with nucleophiles and bases. The compound can form cyclic bromonium ion intermediates during addition reactions, which then undergo nucleophilic attack to yield the final products. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and bromine atoms, leading to the formation of double or triple bonds .
Comparación Con Compuestos Similares
1,2-Dibromoethane: Another dibromoalkane with similar reactivity but different structural properties.
2,3-Dibromobutane: A structural isomer with bromine atoms on adjacent carbon atoms.
1,4-Dibromobutane: A dibromoalkane with bromine atoms on the terminal carbon atoms.
Uniqueness: 2-Butene, 2,3-dibromo- is unique due to its specific placement of bromine atoms on the second and third carbon atoms of the butene molecule. This unique structure imparts distinct reactivity and chemical properties, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
19398-48-2 |
|---|---|
Fórmula molecular |
C4H6Br2 |
Peso molecular |
213.90 g/mol |
Nombre IUPAC |
(E)-2,3-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
Clave InChI |
SDEHPRGMSHJNMU-ONEGZZNKSA-N |
SMILES isomérico |
C/C(=C(/C)\Br)/Br |
SMILES |
CC(=C(C)Br)Br |
SMILES canónico |
CC(=C(C)Br)Br |
| 19398-48-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



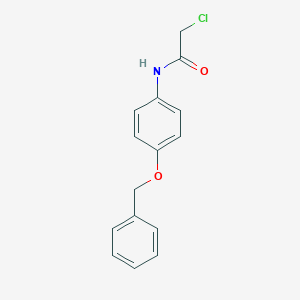
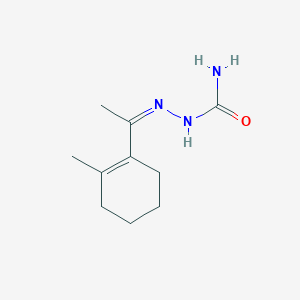
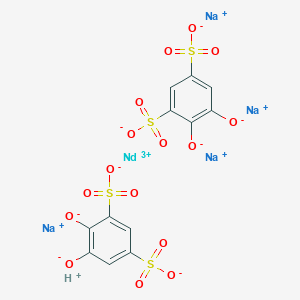

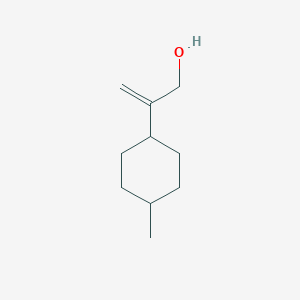

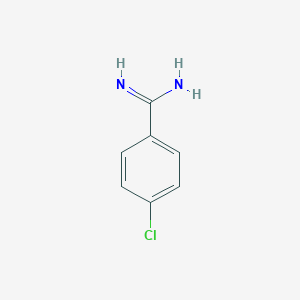


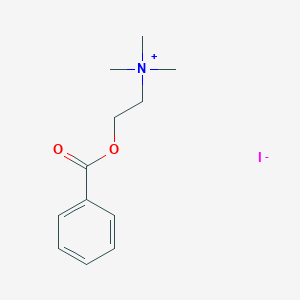
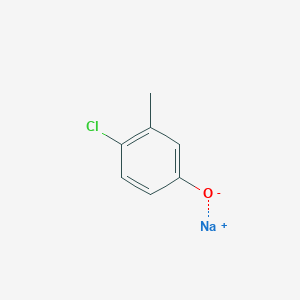
![(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
